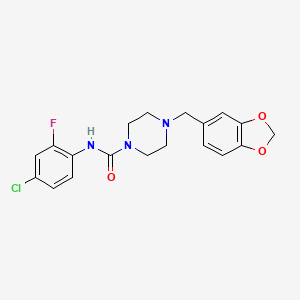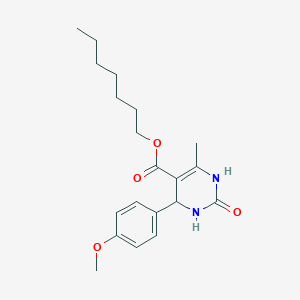
1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate, also known as PWT33597, is a compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate is not fully understood. However, studies have suggested that 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate may exert its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has also been shown to interact with various proteins, including HSP90, which is involved in protein folding and stabilization.
Biochemical and Physiological Effects
1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been shown to have various biochemical and physiological effects. In cancer research, 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In inflammation studies, 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disorder research, 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has several advantages for lab experiments, including its high potency and selectivity for its target proteins. However, 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate also has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Orientations Futures
Future research on 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate could focus on identifying its target proteins and elucidating its mechanism of action. Additionally, further studies could investigate the potential therapeutic applications of 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate in other diseases, such as cardiovascular disease and diabetes. Finally, the development of more potent and selective analogs of 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate could lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate involves the reaction of 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine with oxalic acid in the presence of a suitable solvent. The resulting compound is then purified through recrystallization to obtain 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate in its oxalate salt form.
Applications De Recherche Scientifique
1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation studies have demonstrated that 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
Propriétés
IUPAC Name |
oxalic acid;1-(pyridin-4-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3.C2H2O4/c1-24-18-12-17(13-19(25-2)20(18)26-3)15-23-10-8-22(9-11-23)14-16-4-6-21-7-5-16;3-1(4)2(5)6/h4-7,12-13H,8-11,14-15H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEICTOYYWLVMSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CC3=CC=NC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine](/img/structure/B4931319.png)

![2-[(4-methyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4931337.png)
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4931341.png)


![1-bicyclo[2.2.1]hept-2-yl-4-(3-fluorobenzyl)piperazine](/img/structure/B4931380.png)

![4-[(4-{[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B4931392.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(2-pyridinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B4931401.png)
![1-[1-hydroxy-2,5,5-trimethyl-4-(4-methylphenyl)-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone](/img/structure/B4931402.png)
![5-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4931407.png)